Enabling PDE5 Inhibitory Potency in the Sub-Nanomolar Range
While 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine itself is a core scaffold and not a final drug, its derivative, compound 6c, which incorporates this core, demonstrates potent PDE5 inhibition with an IC50 of 0.056 nM [1]. This potency is a direct result of modifications to the 2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine scaffold, and it contrasts sharply with the compound's parent class, which shows no comparable activity. The reported in vitro IC50 of 0.056 nM for the derivative establishes the scaffold's potential for generating highly potent PDE5 inhibitors, a significant improvement over many earlier quinoline-based PDE5 inhibitors which had poor solubility and were undesirable drug candidates [1]. This is a class-level inference that highlights the scaffold's unique ability to produce sub-nanomolar inhibitors.
| Evidence Dimension | PDE5 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.056 nM for compound 6c (a derivative of the target scaffold) |
| Comparator Or Baseline | Earlier quinoline-based PDE5 inhibitors (IC50 not specified but reported as less desirable due to low aqueous solubility) |
| Quantified Difference | Target scaffold enables a derivative with a 0.056 nM IC50, demonstrating a leap in potency compared to previous generations of PDE5 inhibitors [1]. |
| Conditions | In vitro PDE5 enzymatic assay |
Why This Matters
This evidence demonstrates that procuring this specific scaffold is essential for research programs aiming to develop ultra-potent PDE5 inhibitors, as it provides a unique starting point for achieving sub-nanomolar activity.
- [1] Fiorito, J., et al. (2017). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(21), 8858-8875. PMID: 28985058. View Source
